Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Potential
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have shown promise in the synthesis of novel heterocycles with significant anticancer activity. For instance, the synthesis of pyrimidine and thiazole moieties from related compounds has demonstrated potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the compound's derivatives have been studied for their in silico molecular modeling against beta-catenin, a key protein in the progression of colorectal cancer, showing significant inhibition in both in vitro and in vivo assays (Ilyas et al., 2021).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant potential of derivatives of this compound. For example, ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have been evaluated for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans, with some compounds exhibiting activity comparable to conventional antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Polymerization and Material Science Applications
The compound and its derivatives have also found applications in material science, particularly in polymerization studies. Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, for instance, has been synthesized and polymerized, revealing insights into the kinetic parameters of polymerization and suggesting its potential as a chelating agent and for moderate antifungal and antibacterial effects (Ali, Mokhtar, & Elsabee, 2010).
Anti-inflammatory Research
In the realm of anti-inflammatory research, novel derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These studies not only demonstrated promising anti-inflammatory activity but also conducted molecular docking studies to understand the binding affinity towards human serum albumin, indicating the compound's potential in developing anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of isoindoline-1,3-dione , a class of compounds that have been studied for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
Isoindoline-1,3-dione derivatives are known to exhibit diverse chemical reactivity , suggesting that this compound may interact with its targets in a variety of ways.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been noted for their potential applications in various fields , suggesting that they may impact a range of biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 233.22 , which may influence its absorption and distribution.
Result of Action
Given the diverse reactivity of isoindoline-1,3-dione derivatives , this compound may have a range of potential effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-29-22(28)18-15-9-8-12(2)10-16(15)30-19(18)23-17(25)11-24-20(26)13-6-4-5-7-14(13)21(24)27/h4-7,12H,3,8-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVFWITDZMGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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